molecular formula C22H15FO5S B12198903 (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate

(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate

Cat. No.: B12198903
M. Wt: 410.4 g/mol
InChI Key: DUFHPLKKOUNBJX-MTJSOVHGSA-N
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Description

The compound “(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate” is a synthetic organic molecule that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route could involve the condensation of 2-fluorobenzaldehyde with a suitable benzofuran precursor, followed by sulfonation with 4-methylbenzenesulfonyl chloride. The reaction conditions may include the use of a base such as pyridine or triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Chemistry

Benzofuran derivatives are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

These compounds exhibit various biological activities, such as antimicrobial, antifungal, and anticancer properties. They are often studied for their potential therapeutic applications.

Medicine

In medicinal chemistry, benzofuran derivatives are investigated for their potential as drug candidates for treating diseases such as cancer, Alzheimer’s, and cardiovascular disorders.

Industry

In the industrial sector, these compounds are used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzofuran derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, they may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
  • (2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate

Uniqueness

The presence of the fluorine atom in the compound “(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate” may impart unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets, compared to its chloro- and bromo- counterparts.

Properties

Molecular Formula

C22H15FO5S

Molecular Weight

410.4 g/mol

IUPAC Name

[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C22H15FO5S/c1-14-6-9-17(10-7-14)29(25,26)28-16-8-11-18-20(13-16)27-21(22(18)24)12-15-4-2-3-5-19(15)23/h2-13H,1H3/b21-12-

InChI Key

DUFHPLKKOUNBJX-MTJSOVHGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4F)/O3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4F)O3

Origin of Product

United States

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